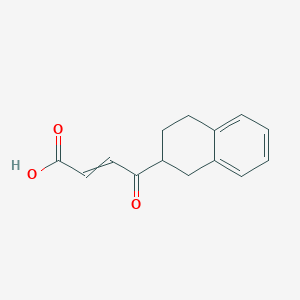
4-Oxo-4-(1,2,3,4-tetrahydronaphthalen-2-yl)but-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-4-(1,2,3,4-tetrahydronaphthalen-2-yl)but-2-enoic acid typically involves the reaction of a tetralin derivative with a suitable reagent to introduce the oxo and butenoic acid functionalities. One common method involves the use of a Friedel-Crafts acylation reaction, where a tetralin derivative is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Oxo-4-(1,2,3,4-tetrahydronaphthalen-2-yl)but-2-enoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions may involve reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
4-Oxo-4-(1,2,3,4-tetrahydronaphthalen-2-yl)but-2-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Oxo-4-(1,2,3,4-tetrahydronaphthalen-2-yl)but-2-enoic acid involves its interaction with specific molecular targets and pathways. The oxo and butenoic acid functionalities allow the compound to participate in various chemical reactions, which can modulate biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-Oxo-4-(5,6,7,8-tetrahydronaphthalen-1-ylamino)but-2-enoic acid: This compound has a similar structure but with an amino group instead of the oxo group.
5,8-Dihydroxy-4-oxo-1,2,3,4-tetrahydro-1-naphthalenyl 6-O-(3,4,5-trihydroxybenzoyl)-β-D-glucopyranoside: This compound contains additional hydroxyl groups and a glucopyranoside moiety.
Uniqueness
4-Oxo-4-(1,2,3,4-tetrahydronaphthalen-2-yl)but-2-enoic acid is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity. Its structure allows it to participate in a wide range of chemical reactions, making it a versatile compound for research and industrial applications.
Propiedades
Número CAS |
108546-27-6 |
|---|---|
Fórmula molecular |
C14H14O3 |
Peso molecular |
230.26 g/mol |
Nombre IUPAC |
4-oxo-4-(1,2,3,4-tetrahydronaphthalen-2-yl)but-2-enoic acid |
InChI |
InChI=1S/C14H14O3/c15-13(7-8-14(16)17)12-6-5-10-3-1-2-4-11(10)9-12/h1-4,7-8,12H,5-6,9H2,(H,16,17) |
Clave InChI |
GXEJMEXOJRVHSO-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=CC=CC=C2CC1C(=O)C=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



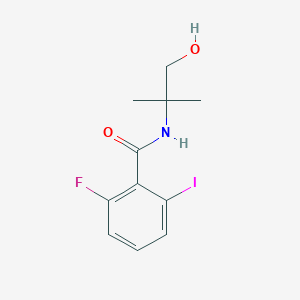
![1H-imidazo[4,5-g]quinazoline-4,8,9(5H)-trione](/img/structure/B14318975.png)
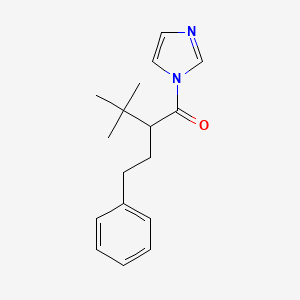
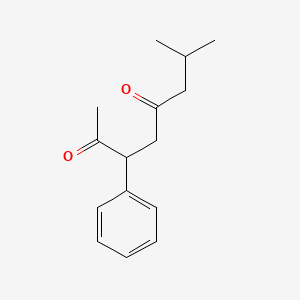
![Difluoro[bis(pentafluoroethyl)]phenyl-lambda~5~-phosphane](/img/structure/B14319003.png)
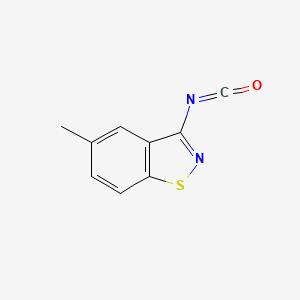
![Cyclopentanone, 2,5-bis[(3,4-dimethoxyphenyl)methylene]-, (E,E)-](/img/structure/B14319008.png)
phosphanium bromide](/img/structure/B14319013.png)

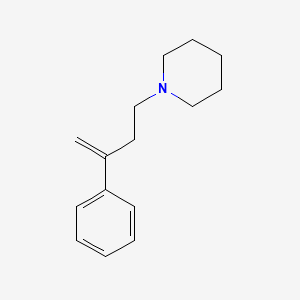
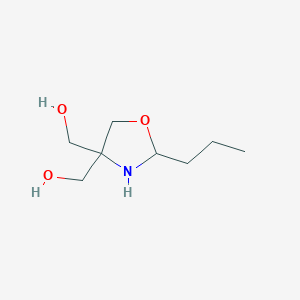
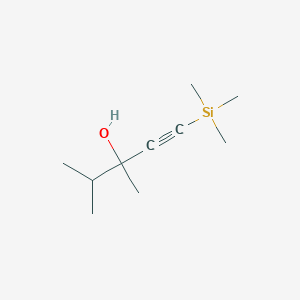
![2-(1-{[tert-Butyl(diphenyl)silyl]oxy}ethyl)-3,4-dimethyl-1,3-thiazol-3-ium](/img/structure/B14319039.png)
